DL-Normetanephrine Sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DL-Normetanephrine Sulfate is an impurity of Epinephrine . Epinephrine is a natural neurotransmitter that is released from the adrenal medulla and activates adrenoceptors .

Molecular Structure Analysis

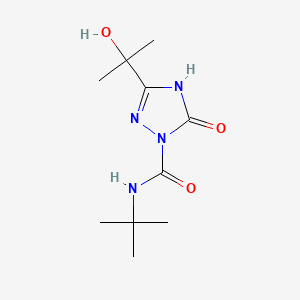

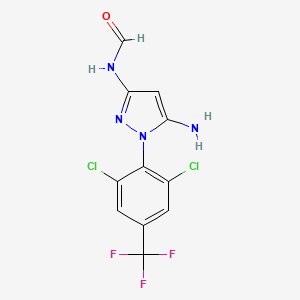

The molecular formula of this compound is C9H13NO6S . The molecular weight is 263.27 g/mol .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 393.8±42.0 °C at 760 mmHg . The compound has a molar refractivity of 49.4±0.3 cm3 .Aplicaciones Científicas De Investigación

Biomarker for Pheochromocytoma and Paraganglioma

DL-Normetanephrine sulfate, a metabolite of norepinephrine, is a biomarker for pheochromocytoma/paraganglioma, rare catecholamine-secreting tumors. The complete deconjugation of sulfated metanephrines, including DL-Normetanephrine, is vital for their quantification in plasma, a process essential for the accurate diagnosis of these conditions (Glauser et al., 2014).

Electrochemical Detection in Clinical Diagnostics

A novel carbon/chitosan electrode paste has been utilized for the sensitive electrochemical detection of DL-Normetanephrine in urine. This development is significant in the clinical diagnosis of pheochromocytoma and demonstrates the potential of DL-Normetanephrine as a biomarker in medical diagnostics (El Khamlichi et al., 2018).

Proficiency Testing in Laboratory Measurements

DL-Normetanephrine is involved in the proficiency testing of laboratories for the accurate measurement of urinary fractionated metanephrines. This ensures the reliability of diagnostic tests for conditions like pheochromocytoma by addressing calibration inaccuracies and standardizing laboratory methodologies (Singh et al., 2005).

Establishing Pediatric Reference Intervals

DL-Normetanephrine plays a role in establishing pediatric age-related reference intervals for the measurement of urinary total fractionated metanephrines. This is crucial in the diagnosis and management of neuroblastoma, emphasizing the importance of DL-Normetanephrine in pediatric diagnostics (Griffin et al., 2011).

Optimization of Hydrolysis Conditions

Research on the hydrolysis conditions of sulfated metanephrines, including DL-Normetanephrine, highlights the importance of controlling urinary pH for efficient and reproducible hydrolysis. This is critical for the accurate quantification of these biomarkers in the diagnosis of pheochromocytoma and other related conditions (Simonin et al., 2012).

Mecanismo De Acción

Target of Action

DL-Normetanephrine Sulfate is a metabolite of norepinephrine . It is produced by the action of the enzyme catechol-O-methyl transferase (COMT) on norepinephrine . The primary targets of this compound are likely to be the same as those of norepinephrine, which include adrenergic receptors .

Mode of Action

Instead, it is a product of the metabolic breakdown of norepinephrine . The production of this compound from norepinephrine is a part of the body’s mechanism to regulate the levels of norepinephrine and control its effects .

Biochemical Pathways

This compound is part of the catecholamine metabolic pathway. Norepinephrine is metabolized by COMT to produce normetanephrine . This reaction occurs in extraneuronal tissues as well as in the adrenal medullary chromaffin cells . High concentrations of membrane-bound COMT are found in catecholamine-producing chromaffin cell tumors .

Pharmacokinetics

The pharmacokinetics of this compound are closely tied to those of norepinephrine. Norepinephrine is rapidly inactivated mainly by enzymic transformation to metanephrine or normetanephrine, either of which is then conjugated and excreted in the urine in the form of both sulfates and glucuronides . The solubility of this compound in water is 50 mg/mL , which suggests that it is readily excreted in the urine.

Action Environment

The action of this compound is influenced by various factors. For instance, certain medications can interfere with the metabolism of norepinephrine and thus affect the levels of this compound . Furthermore, the stability of this compound may be affected by environmental conditions such as temperature and pH .

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for DL-Normetanephrine Sulfate involves the conversion of L-tyrosine to DL-Normetanephrine, followed by sulfation of the resulting compound.", "Starting Materials": [ "L-tyrosine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Sulfuric acid" ], "Reaction": [ "L-tyrosine is first converted to L-DOPA through decarboxylation using hydrochloric acid and methanol.", "L-DOPA is then converted to dopamine through decarboxylation using sodium hydroxide.", "Dopamine is then converted to DL-Normetanephrine through N-methylation using sulfuric acid and sodium sulfate.", "Finally, DL-Normetanephrine is sulfated using sulfuric acid and sodium sulfate to form DL-Normetanephrine Sulfate." ] } | |

Número CAS |

1215-29-8 |

Fórmula molecular |

C9H13NO6S |

Peso molecular |

263.27 |

Apariencia |

Solid powder |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

4-(2-amino-1-hydroxyethyl)-2-methoxyphenyl hydrogen sulfate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)